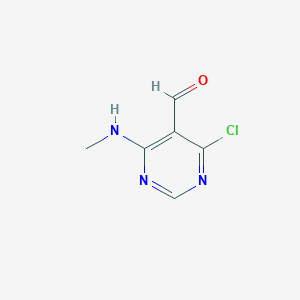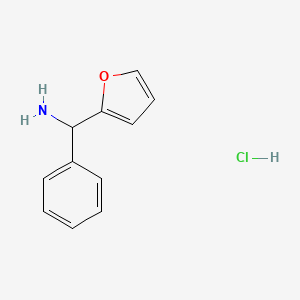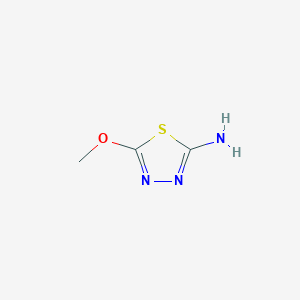
5-甲氧基-1,3,4-噻二唑-2-胺
描述
5-Methoxy-1,3,4-thiadiazol-2-amine, also known as SALTDATA: FREE, is a chemical compound with the molecular formula C5H8N4OS . It is a thiadiazole amine derivative and is commonly used as a building block in organic synthesis and pharmaceutical research . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1,3,4-thiadiazol-2-amine is represented by the InChI code: 1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) . The molecular weight of this compound is 145.19 .Physical and Chemical Properties Analysis
The boiling point of 5-Methoxy-1,3,4-thiadiazol-2-amine is 279.1±42.0 C at 760 mmHg . It is a solid compound and should be stored at 4C, protected from light .科学研究应用
抗菌剂
5-甲氧基-1,3,4-噻二唑-2-胺: 衍生物已被合成并评估其强大的抗菌特性。 这些化合物已显示出对各种细菌菌株具有显着的活性,包括大肠杆菌、芽孢杆菌和白色念珠菌 。噻二唑部分的存在有助于化合物抑制微生物生长的有效性,使其成为开发新型抗菌药物的有希望的候选药物。
抗菌活性
研究表明,某些 1,3,4-噻二唑衍生物对肺炎克雷伯菌和人金黄色葡萄球菌等细菌具有抑制作用 。对接研究支持抗菌活性,表明这些化合物可以有效地与细菌蛋白结合,可能导致新型抗菌剂的开发。
DNA 相互作用研究
已经研究了噻二唑衍生物与小牛胸腺 DNA (CT-DNA) 的相互作用,揭示了这些分子作用机制的见解 。了解这些化合物如何与 DNA 相互作用对于它们在基因治疗中的潜在应用和靶向遗传疾病药物的设计至关重要。
抗 HIV 活性
一些 1,3,4-噻二唑衍生物已针对其对 HIV-1 和 HIV-2 菌株的活性进行了筛选。 它们已在体外显示出抑制作用,尽管选择性较低 。对这些化合物进行进一步优化可能会导致开发新型抗 HIV 药物。
抗癌潜力
噻二唑支架以其多种生物活性而闻名,包括抗癌特性 。具有这种结构的化合物已被研究用于其作为癌症治疗剂的潜力,靶向肿瘤生长和增殖中涉及的各种途径。
药物中间体
由于其广泛的生物特性和化学反应性,1,3,4-噻二唑衍生物是药物化学中宝贵的中间体 。它们用于合成各种含氮、氧、硫和硒的化合物,扩展了可用于药物开发的分子库。
安全和危害
未来方向
作用机制
Target of Action
The primary target of 5-Methoxy-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . It plays a crucial role in transmitting signals from cytokines and growth factor receptors in the cytoplasm to the nucleus, leading to DNA transcription and cell proliferation .
Mode of Action
5-Methoxy-1,3,4-thiadiazol-2-amine inhibits the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It has been shown to directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription . This inhibition disrupts the signaling pathway, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which is crucial in cell growth and survival . By inhibiting this pathway, 5-Methoxy-1,3,4-thiadiazol-2-amine disrupts the normal cell cycle, leading to a halt in cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis, effectively inhibiting tumor growth . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1,3,4-thiadiazol-2-amine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and potency. Furthermore, the compound’s effectiveness can be influenced by the physiological environment, such as pH, presence of other drugs, and individual patient factors.
生化分析
Biochemical Properties
5-Methoxy-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, some derivatives of 1,3,4-thiadiazole-2-amine have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This interaction is vital for the proliferation of cancer cells and the replication of certain viruses . Additionally, 5-Methoxy-1,3,4-thiadiazol-2-amine has shown potential in inhibiting other enzymes, thereby affecting various metabolic pathways .
Cellular Effects
5-Methoxy-1,3,4-thiadiazol-2-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of 1,3,4-thiadiazole-2-amine have demonstrated the ability to disrupt DNA replication processes, which is crucial for the proliferation of both bacterial and cancer cells . This disruption can lead to altered cell signaling and changes in gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 5-Methoxy-1,3,4-thiadiazol-2-amine involves its interaction with various biomolecules. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, the compound has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a decrease in guanosine nucleotide synthesis . This inhibition affects the proliferation of cancer cells and the replication of certain viruses . Additionally, 5-Methoxy-1,3,4-thiadiazol-2-amine can interact with other enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1,3,4-thiadiazol-2-amine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,3,4-thiadiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to 5-Methoxy-1,3,4-thiadiazol-2-amine in in vitro and in vivo studies has shown sustained effects on cellular processes, including enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Methoxy-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as inhibiting cancer cell proliferation and reducing viral replication . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, altered metabolic pathways, and changes in gene expression . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
5-Methoxy-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s inhibition of inosine monophosphate dehydrogenase (IMPDH) affects the synthesis of guanosine nucleotides, which are crucial for DNA and RNA synthesis . This interaction can lead to changes in metabolic pathways, affecting cellular proliferation and function .
Transport and Distribution
The transport and distribution of 5-Methoxy-1,3,4-thiadiazol-2-amine within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 1,3,4-thiadiazole derivatives can be efficiently transported within cells, reaching their target sites and exerting their biological effects . The distribution of 5-Methoxy-1,3,4-thiadiazol-2-amine within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 5-Methoxy-1,3,4-thiadiazol-2-amine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, some derivatives of 1,3,4-thiadiazole-2-amine have been shown to localize within the nucleus, where they can interact with DNA and affect gene expression . The subcellular localization of 5-Methoxy-1,3,4-thiadiazol-2-amine can influence its therapeutic potential and specificity .
属性
IUPAC Name |
5-methoxy-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLSQJZTGPDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495907 | |
| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-84-2 | |
| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)


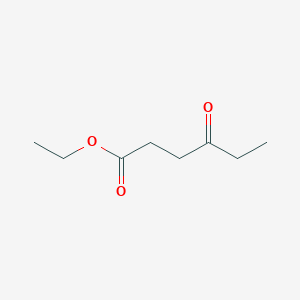
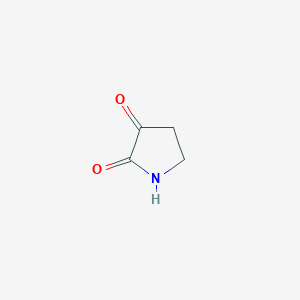
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)


